(tert-Butylimino)tris(diethylamino)tantalum, also known as Tantalum tris(diethylamido)-tert-butylimide, is an organometallic compound with the chemical formula C₁₆H₃₉N₄Ta and a molecular weight of 468.46 g/mol. This compound appears as a colorless to pale yellow liquid and is sensitive to air and moisture, making it reactive in humid environments. Its boiling point is approximately 90°C at reduced pressure, and it has a density of 1.252 g/mL at 25°C .
TBTDET doesn't have a known mechanism of action in biological systems. Its primary function is as a precursor for thin film deposition. During ALD, TBTDET likely undergoes ligand exchange reactions with co-reactants on the substrate surface. The bulky organic groups are removed, leaving behind tantalum atoms that can bond together to form the desired thin film [].
TBTDET has been investigated as a potential catalyst for various chemical reactions, including:
TBTDET can be used as a precursor for the synthesis of tantalum-based materials with interesting properties. These materials have been investigated for potential applications in various fields, including:
The primary use of (tert-butylimino)tris(diethylamino)tantalum is as a precursor for the deposition of tantalum nitride and tantalum oxide films through atomic layer deposition (ALD). In this process, the compound reacts with co-reactants such as ammonia to form tantalum nitride at elevated temperatures (around 250°C) during plasma-enhanced ALD. The reactions typically involve the elimination of diethylamine and the formation of tantalum-based thin films .
The synthesis of (tert-butylimino)tris(diethylamino)tantalum typically involves the reaction of tantalum pentachloride with diethylamine and tert-butylamine under controlled conditions. This method allows for the formation of the desired organometallic compound while managing its sensitivity to moisture. The process generally requires an inert atmosphere to prevent hydrolysis and oxidation .
The primary applications of (tert-butylimino)tris(diethylamino)tantalum include:
Several compounds share similarities with (tert-butylimino)tris(diethylamino)tantalum, particularly within the realm of tantalum-based organometallics. Notable examples include:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Pentakis(dimethylamino)tantalum(V) | C₁₁H₃₃N₅Ta | Used for similar deposition processes |
Tantalum(V) butoxide | C₄H₉TaO₄ | Commonly used in sol-gel processes |
Tantalum(V) ethoxide | C₄H₉TaO₄ | Another precursor for thin film deposition |
Tantalum tetraethoxy dimethylaminoethoxide | C₁₂H₂₅N₂TaO₄ | Used in various chemical vapor deposition applications |
Flammable;Corrosive